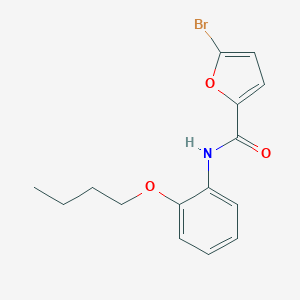![molecular formula C20H23N3O2 B267230 2-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B267230.png)
2-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research. It is a selective antagonist of the 5-HT6 receptor, which is a subtype of serotonin receptor found in the central nervous system. The compound has been synthesized using various methods and has shown promising results in various scientific research applications.
Wirkmechanismus
2-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide acts as a selective antagonist of the 5-HT6 receptor, which is a G protein-coupled receptor that is predominantly expressed in the brain. The compound binds to the receptor and blocks the action of serotonin, which is the natural ligand for the receptor. This leads to a decrease in the activity of the receptor and a reduction in the downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide have been studied extensively. The compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to reduce the symptoms of schizophrenia and depression. Additionally, the compound has been shown to have a neuroprotective effect and can prevent neuronal damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide in lab experiments is its selectivity for the 5-HT6 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other serotonin receptors. However, one of the limitations of using the compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide. One area of interest is its potential as a therapeutic agent for Alzheimer's disease. Further studies are needed to determine the optimal dosage and route of administration for the compound. Another area of interest is its potential as a treatment for schizophrenia and depression. Future studies should focus on the long-term effects of the compound and its potential side effects. Finally, there is a need for research on the mechanism of action of the compound and its downstream signaling pathways. This will provide a better understanding of how the compound works and may lead to the development of more effective drugs targeting the 5-HT6 receptor.
Synthesemethoden
The synthesis of 2-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has been achieved through various methods. One of the commonly used methods is the reaction of 2-methylbenzoic acid with 4-methylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate product, which is then reacted with 3-(tert-butoxycarbonyl)aniline to form the final product.
Wissenschaftliche Forschungsanwendungen
The 5-HT6 receptor has been implicated in various neurological disorders such as Alzheimer's disease, schizophrenia, and depression. Therefore, 2-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has been studied extensively as a potential therapeutic agent for these disorders. Studies have shown that the compound can improve cognitive function and memory in animal models of Alzheimer's disease and can also reduce the symptoms of schizophrenia and depression.
Eigenschaften
Produktname |
2-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide |
|---|---|
Molekularformel |
C20H23N3O2 |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
2-methyl-N-[3-(4-methylpiperazine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C20H23N3O2/c1-15-6-3-4-9-18(15)19(24)21-17-8-5-7-16(14-17)20(25)23-12-10-22(2)11-13-23/h3-9,14H,10-13H2,1-2H3,(H,21,24) |
InChI-Schlüssel |
FSESWGMPYKTWEI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)N3CCN(CC3)C |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)N3CCN(CC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide](/img/structure/B267149.png)
![N-[2-(2-phenoxyethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B267150.png)
![N-[3-(2-phenoxyethoxy)phenyl]acetamide](/img/structure/B267152.png)

![N-[3-(allyloxy)phenyl]-2-phenoxypropanamide](/img/structure/B267154.png)



![N-[2-(2-phenoxyethoxy)phenyl]butanamide](/img/structure/B267163.png)



![N-[3-(allyloxy)phenyl]-2-bromobenzamide](/img/structure/B267169.png)
